![molecular formula C13H12N4O2 B1436546 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 400737-71-5](/img/structure/B1436546.png)
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
概要
説明
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a phenoxyethyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.
準備方法
The synthesis of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-phenoxyethanol with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while substitution reactions can yield a variety of functionalized pyrazolopyrimidine derivatives .
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown that pyrazolopyrimidine derivatives exhibit significant biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound’s biological activities make it a promising candidate for the development of new therapeutic agents.
作用機序
The mechanism of action of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that play crucial roles in disease progression. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . Additionally, its antiviral activity may be attributed to the inhibition of viral replication enzymes .
類似化合物との比較
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds have a similar bicyclic structure but with different ring fusion patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
1-(2-phenoxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13-11-8-16-17(12(11)14-9-15-13)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIWWCELKTCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


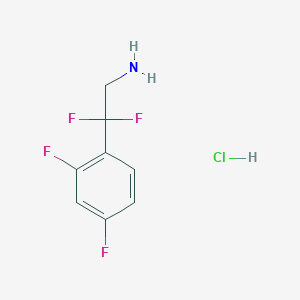
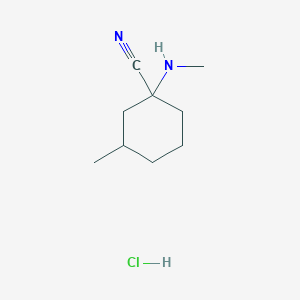
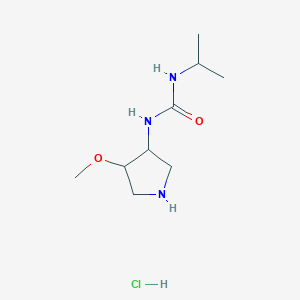
![1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436467.png)
![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)
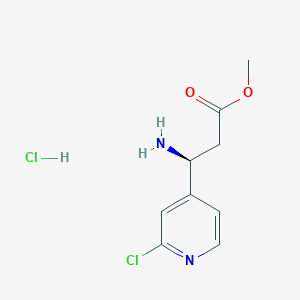
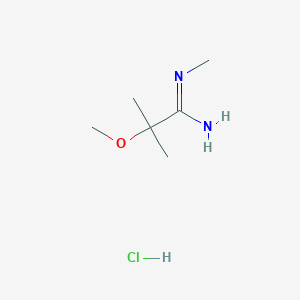
![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)
![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)
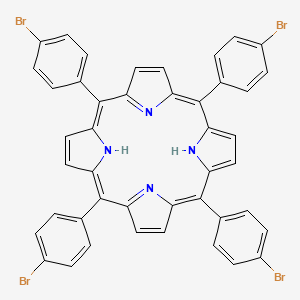
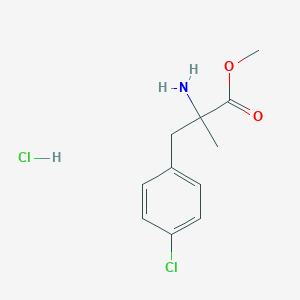
![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)
